N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine
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Overview
Description
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine typically involves the cyclocondensation of hydrazine derivatives with carbonyl compounds. One common method is the reaction of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with 1-isopropyl-1H-pyrazol-5-amine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, alkylating agents; in solvents such as dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Pyrazole oxides
Reduction: Reduced pyrazole derivatives
Substitution: Halogenated or alkylated pyrazole derivatives
Scientific Research Applications
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimalarial, and antileishmanial activities
Industry: Utilized in the development of agrochemicals and coordination compounds.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to fit into the enzyme’s active site, forming stable interactions through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde
- 1-isopropyl-1H-pyrazol-5-amine
- 3,5-dimethyl-1H-pyrazole
- 4-chloro-3-methyl-1H-pyrazole
Uniqueness
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine stands out due to its dual pyrazole rings, which confer unique chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H22ClN5 |
---|---|
Molecular Weight |
283.80 g/mol |
IUPAC Name |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2-propan-2-ylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C13H21N5.ClH/c1-5-17-9-12(11(4)16-17)8-14-13-6-7-15-18(13)10(2)3;/h6-7,9-10,14H,5,8H2,1-4H3;1H |
InChI Key |
NLIWWAIMYGWXML-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNC2=CC=NN2C(C)C.Cl |
Origin of Product |
United States |
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